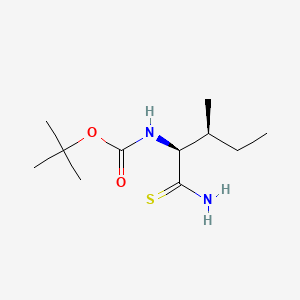

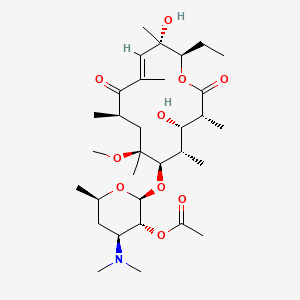

(10E)-3-O-De(|A-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16-membered macrolides are a class of antibiotics that include compounds such as O-α-L-cladinosyl-(1→3)-12,13-dehydro-12,13-deoxorosaramicin . These compounds are useful as antibacterials .

Synthesis Analysis

Six derivatives of sixteen-membered macrolides possessing 4-0-acyl-a-L-cladinose as a neutral sugar were synthesized via 3"-methylthiomethyl ether intermediates in reasonable yield .Molecular Structure Analysis

The structure of these macrolides involves a 16-membered lactone ring, to which one or more deoxy sugars, usually cladinose and desosamine, are attached .Chemical Reactions Analysis

The synthesis of these macrolides involves the formation of 3"-methylthiomethyl ether intermediates .Aplicaciones Científicas De Investigación

Ketolide Antibiotics

(10E)-3-O-De(|A-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate is a derivative in the class of ketolide antibiotics, which are semisynthetic antibacterial agents. These drugs, including telithromycin, are developed to combat microbial resistance to macrolides, such as erythromycin. The removal of the neutral sugar, L-cladinose, from the macrolide ring and subsequent oxidation at the 3-hydroxyl to a 3-keto functional group distinguish ketolides from other macrolides. Telithromycin, the first ketolide antibiotic approved by the FDA, is primarily used to treat upper respiratory tract infections, showcasing effectiveness against macrolide-resistant Streptococcus pneumoniae due to its structural modifications (Scheinfeld, 2004).

Antibiotic Resistance and Environmental Impact

The widespread use of antibiotics, including erythromycin derivatives, has led to concerns about antibiotic resistance and environmental impact. Antibiotics not fully metabolized are released into the environment, potentially affecting non-target species. Research on the occurrence, toxicity, and environmental risk of antibiotics, including erythromycin and its derivatives, highlights the need for understanding the ecological consequences of antibiotic use and the mechanisms of resistance spread, emphasizing the importance of sustainable antibiotic usage and development of alternatives with minimized ecological impacts (Kovaláková et al., 2020).

Prokinetic Effects

Erythromycin derivatives, including (10E)-3-O-De(|A-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate, have been studied for their prokinetic effects on the gastrointestinal tract. These agents act at sub-antimicrobial doses to stimulate gastrointestinal motility, offering therapeutic benefits for conditions associated with gastrointestinal dysmotility. This application is particularly relevant in pediatric and neonatal care, where erythromycin has shown potential in promoting tolerance of enteral feeds and enhancing gastrointestinal motility in various disorders (Curry, Lander, & Stringer, 2001).

Antimicrobial Activity Beyond Erythromycin

The development of erythromycin derivatives, such as azithromycin and clarithromycin, has been driven by the need for antibiotics with improved pharmacokinetic properties, broader antimicrobial activity, and reduced side effects. These derivatives have shown significant activity against a variety of pathogens, including those resistant to erythromycin, with applications ranging from respiratory tract infections to skin infections. The modifications in the erythromycin molecule have resulted in enhanced tissue penetration, stability, and efficacy against a wide range of bacterial infections (Dunn & Barradell, 1996; Peters & Clissold, 1992).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55NO10/c1-13-24-31(8,38)15-17(2)25(35)18(3)16-32(9,39-12)28(20(5)26(36)21(6)29(37)42-24)43-30-27(41-22(7)34)23(33(10)11)14-19(4)40-30/h15,18-21,23-24,26-28,30,36,38H,13-14,16H2,1-12H3/b17-15+/t18-,19-,20+,21-,23+,24-,26+,27-,28-,30+,31+,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCZZHVKCDIHRC-CIPLOGNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C)(C)OC)C)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C)(C)OC)C)\C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747578 |

Source

|

| Record name | (2S,3R,4S,6R)-4-(Dimethylamino)-2-{[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy}-6-methyloxan-3-yl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198782-60-4 |

Source

|

| Record name | (2S,3R,4S,6R)-4-(Dimethylamino)-2-{[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy}-6-methyloxan-3-yl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)